molecular formula C38H70N2O13 B1376122 Azithromycin E CAS No. 612534-95-9

Azithromycin E

Número de catálogo: B1376122
Número CAS: 612534-95-9
Peso molecular: 763 g/mol
Clave InChI: UNULYJBDEWDIQZ-XVXDYBIPSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Synthesis Analysis

A novel azithromycin analog was obtained via Barton–McCombie oxidation during which an unprecedented epimerization on the cladinose sugar occurs . The structure was thoroughly investigated using NMR spectroscopy and compared to the natural epimer .


Molecular Structure Analysis

Azithromycin has a molecular formula of C38H72N2O12 and an average mass of 748.984 Da . The predominant molecular structure in solution is a prerequisite for an understanding of the interactions of the drug in biological media .


Chemical Reactions Analysis

The common spectrophotometric reactions used for the determination of Azithromycin were oxidative coupling, charge transfer complex, metal complex and ion-pairing reactions .


Physical And Chemical Properties Analysis

Azithromycin’s predominant molecular structure in solution is a prerequisite for an understanding of the interactions of the drug in biological media . The heavy atoms’ conformation is reasonably similar in the solid-state and chloroform solution .

Aplicaciones Científicas De Investigación

Antiviral Activity and Use in COVID-19

Azithromycin (AZ), a broad-spectrum macrolide antibiotic, is primarily used for treating bacterial infections. Despite not being approved for viral infections, it has been investigated for its antiviral properties, especially in the context of COVID-19. Clinical studies have assessed its efficacy in combination with other agents like hydroxychloroquine for treating COVID-19. These studies emphasize the importance of understanding AZ's clinical pharmacology when planning clinical trials involving AZ in the treatment of viral diseases like COVID-19 (Damle et al., 2020).

Impact on Autophagy in Cystic Fibrosis

Azithromycin's impact on autophagy, especially in cystic fibrosis patients, has been a subject of study. Research indicates that long-term use of azithromycin can block autophagosome clearance, affecting intracellular killing of mycobacteria within macrophages. This finding is significant for understanding azithromycin's role in the treatment of chronic inflammatory lung diseases (Renna et al., 2011).

Azithromycin in Periodontal Treatment

Azithromycin's versatility extends beyond its antibiotic properties, including immunomodulatory and anti-inflammatory effects. It's used to treat diseases not associated with bacteria, such as asthma and chronic obstructive pulmonary diseases. Studies have shown that azithromycin is concentrated in neutrophils, macrophages, and fibroblasts, which are key in the pathogenesis of most periodontal diseases. Clinical studies support the use of azithromycin in treating advanced periodontal diseases, due to its triple role: suppressing pathogens, anti-inflammatory activity, and healing through persistence in macrophages and fibroblasts in periodontal tissues (Hirsch et al., 2012).

Immunomodulatory and Antiviral Properties for SARS-CoV-2 Infection

Azithromycin's immunomodulatory properties have been explored in the context of COVID-19. Its potential to directly inhibit viral load and replication or indirectly impact the expression of antiviral genes has been a subject of research. The drug's efficacy in managing COVID-19 patients, particularly in reducing hyperinflammation associated with acute respiratory distress syndrome, has been reviewed (Khezri et al., 2021).

Mecanismo De Acción

Target of Action

Azithromycin E, a macrolide antibiotic, primarily targets the 23S rRNA of the bacterial 50S ribosomal subunit . This ribosomal subunit plays a crucial role in protein synthesis in bacteria .

Mode of Action

This compound interacts with its target by binding to the 23S rRNA of the bacterial 50S ribosomal subunit . This binding inhibits the transpeptidation/translocation step of protein synthesis and prevents the assembly of the 50S ribosomal subunit . As a result, it stops bacterial protein synthesis, leading to the inhibition of bacterial growth and multiplication .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the bacterial protein synthesis pathway . By inhibiting this pathway, this compound disrupts the normal functioning of bacteria, preventing their growth and multiplication .

Pharmacokinetics

This compound exhibits unique pharmacokinetic properties. It is mainly eliminated unchanged in the faeces via biliary excretion and transintestinal secretion . Urinary excretion is a minor elimination route, with about 6% of an oral dose and 12% of an intravenous dose recovered unchanged in urine . The mean terminal elimination half-life of this compound is 2 to 4 days . These properties impact the bioavailability of this compound, allowing it to maintain effective concentrations in the body over a prolonged period.

Result of Action

The primary result of this compound’s action is the inhibition of bacterial growth and multiplication . By binding to the 23S rRNA of the bacterial 50S ribosomal subunit and inhibiting protein synthesis, this compound effectively treats a variety of bacterial infections .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, temperature variations can affect the degradation of this compound in soil microbial communities . Additionally, the presence of other substances, such as phenolic waste, can also impact the degradation and efficacy of this compound .

Safety and Hazards

Azithromycin Impurity E is an impurity and may share properties with its source material . You should not use azithromycin if you have ever had jaundice or liver problems when you have previously taken this medicine .

Direcciones Futuras

The results of a systematic review do not support the use of azithromycin in the management of COVID-19 . Future research on treatment for patients with COVID-19 may need to focus on other drugs . The association of azithromycin with improved outcome in patients with other viral pneumonias, and in those with acute lung injury admitted in intensive care, has also been reported .

Análisis Bioquímico

Biochemical Properties

Azithromycin E plays a crucial role in biochemical reactions by inhibiting bacterial protein synthesis. It interacts with the 50S ribosomal subunit of bacterial ribosomes, preventing the translocation of peptides. This interaction inhibits the growth of bacteria by blocking the synthesis of essential proteins. This compound also interacts with various enzymes and proteins, including cytochrome P450 enzymes, which can affect its metabolism and efficacy .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. This compound has been shown to inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation. It also affects the expression of genes involved in immune responses and cellular stress . Additionally, this compound can alter cellular metabolism by affecting mitochondrial function and energy production .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to the 50S ribosomal subunit, which inhibits bacterial protein synthesis. This binding prevents the elongation of peptide chains, leading to the inhibition of bacterial growth. This compound also exhibits immunomodulatory effects by inhibiting the activation of nuclear factor-kappa B (NF-κB) and other transcription factors involved in inflammatory responses . Furthermore, this compound can inhibit the activity of certain enzymes, such as cytochrome P450, which can affect its metabolism and pharmacokinetics .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Studies have shown that this compound is stable under various conditions, but its efficacy can decrease over prolonged periods. The degradation of this compound can lead to the formation of inactive metabolites, which may reduce its antibacterial activity . Long-term exposure to this compound has been associated with changes in cellular function, including alterations in gene expression and cellular metabolism .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At therapeutic doses, this compound effectively inhibits bacterial growth and reduces inflammation. At higher doses, this compound can cause toxic effects, including hepatotoxicity and nephrotoxicity . Studies have shown that the threshold for these adverse effects varies among different animal models, highlighting the importance of dose optimization in clinical settings .

Metabolic Pathways

This compound is involved in various metabolic pathways, including its metabolism by cytochrome P450 enzymes. These enzymes play a crucial role in the biotransformation of this compound into its active and inactive metabolites. The metabolic pathways of this compound can affect its pharmacokinetics and efficacy . Additionally, this compound can influence metabolic flux and metabolite levels by modulating the activity of key enzymes involved in cellular metabolism .

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. It is actively taken up by phagocytes and other immune cells, where it accumulates in high concentrations. This accumulation enhances its antibacterial activity at the site of infection . This compound is also distributed to various tissues, including the lungs, liver, and kidneys, where it exerts its therapeutic effects .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. This compound is primarily localized in the cytoplasm and lysosomes of cells, where it interacts with ribosomes and other cellular components. This localization is facilitated by specific targeting signals and post-translational modifications that direct this compound to its site of action . The subcellular distribution of this compound can influence its efficacy and the development of bacterial resistance .

Propiedades

IUPAC Name

(1R,4R,4'R,5S,5'S,6R,6'S,7R,10R,12R,13R,14S,15S,17S)-13-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-4-ethyl-5,5',6,12-tetrahydroxy-4'-methoxy-4',5,6',7,8,10,12,14-octamethylspiro[3,16,18-trioxa-8-azabicyclo[13.4.0]nonadecane-17,2'-oxane]-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C38H70N2O13/c1-14-27-37(9,46)30(42)23(5)40(12)17-20(2)16-35(7,45)32(51-34-28(41)26(39(10)11)15-21(3)49-34)22(4)29-25(33(44)50-27)18-48-38(53-29)19-36(8,47-13)31(43)24(6)52-38/h20-32,34,41-43,45-46H,14-19H2,1-13H3/t20-,21-,22+,23-,24+,25-,26+,27-,28-,29+,30-,31+,32-,34+,35-,36-,37-,38-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNULYJBDEWDIQZ-XVXDYBIPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1C(C(C(N(CC(CC(C(C(C2C(COC3(O2)CC(C(C(O3)C)O)(C)OC)C(=O)O1)C)OC4C(C(CC(O4)C)N(C)C)O)(C)O)C)C)C)O)(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@H]1[C@@]([C@@H]([C@H](N(C[C@@H](C[C@@]([C@@H]([C@H]([C@H]2[C@@H](CO[C@]3(O2)C[C@@]([C@H]([C@@H](O3)C)O)(C)OC)C(=O)O1)C)O[C@H]4[C@@H]([C@H](C[C@H](O4)C)N(C)C)O)(C)O)C)C)C)O)(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C38H70N2O13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10210158
Record name Azithromycin E
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10210158
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

763.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

612534-95-9
Record name Azithromycin E
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0612534959
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Azithromycin E
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10210158
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name AZITHROMYCIN E
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/179R9Z45SH
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Azithromycin E
Reactant of Route 2
Reactant of Route 2
Azithromycin E
Reactant of Route 3
Azithromycin E
Reactant of Route 4
Azithromycin E
Reactant of Route 5
Azithromycin E
Reactant of Route 6
Azithromycin E
Customer
Q & A

Q1: What is the mechanism of action of Azithromycin and how does it affect bacteria? [, ]

A1: Azithromycin is a macrolide antibiotic that exerts its antibacterial effect by binding to the 50S ribosomal subunit of bacteria. [, ] This binding inhibits protein synthesis, a crucial process for bacterial growth and survival. [, ] Specifically, Azithromycin prevents the translocation step of protein synthesis, which is the movement of the ribosome along the messenger RNA (mRNA) molecule. This blockage effectively halts the production of essential proteins, leading to bacterial growth arrest or death. [, ]

Q2: Several studies mention Azithromycin resistance. What are the primary mechanisms bacteria use to develop resistance against this antibiotic? [, , ]

A2: Bacteria have evolved various strategies to counteract Azithromycin's effects, leading to resistance. One prominent mechanism involves modifications of the ribosomal target site, specifically the 23S rRNA within the 50S ribosomal subunit. [, , ] These modifications hinder Azithromycin binding, rendering the drug ineffective in halting protein synthesis. Another mechanism involves the active efflux of the antibiotic from the bacterial cell, preventing it from reaching its target and exerting its inhibitory action. [, , ] These resistance mechanisms pose significant challenges in treating bacterial infections and highlight the need for new therapeutic strategies.

Q3: The research mentions "Point-of-care testing for Antimicrobial Resistance (POCTR)". How can this technology impact the use of Azithromycin in treating Neisseria gonorrhoeae infections? []

A3: POCTR technologies hold promise for optimizing Azithromycin use and combating antimicrobial resistance in Neisseria gonorrhoeae infections. [] By rapidly identifying resistance to Azithromycin at the point of care, clinicians can make informed decisions about appropriate treatment regimens. [] This targeted approach can help preserve Azithromycin's efficacy by avoiding its unnecessary use in resistant strains, thus slowing down the development and spread of resistance. [] Moreover, POCTR can facilitate the identification of susceptible strains, allowing for effective monotherapy with Azithromycin and potentially reducing treatment costs and side effects associated with combination therapies. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.